![molecular formula C14H16O2 B14360123 5-Ethoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one CAS No. 92251-17-7](/img/structure/B14360123.png)
5-Ethoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of an ethoxy group attached to the biphenyl core, which significantly influences its chemical properties and reactivity. Biphenyl derivatives are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between a boronic acid and an aryl halide. This reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate.
Introduction of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction. This involves the reaction of the biphenyl derivative with an ethyl halide in the presence of a strong base like sodium hydride.
Cyclization: The final step involves the cyclization of the intermediate to form the 3(2H)-one structure. This can be achieved through an intramolecular Friedel-Crafts acylation reaction using a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of 5-Ethoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or hydrocarbons.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized biphenyl derivatives.
Reduction: Alcohols or hydrocarbons.
Substitution: Biphenyl derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-Ethoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of 5-Ethoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl: The parent compound without the ethoxy group.
4-Ethoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one: A similar compound with the ethoxy group at a different position.
5-Methoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one: A compound with a methoxy group instead of an ethoxy group.
Uniqueness
5-Ethoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is unique due to the specific position of the ethoxy group, which influences its chemical reactivity and biological activity. This compound may exhibit different properties compared to its analogs, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
92251-17-7 |
|---|---|
Molekularformel |
C14H16O2 |
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
3-ethoxy-5-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C14H16O2/c1-2-16-14-9-12(8-13(15)10-14)11-6-4-3-5-7-11/h3-7,10,12H,2,8-9H2,1H3 |
InChI-Schlüssel |
ZWOUQALVDZTVLD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=O)CC(C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[4-Hydroxy-3-(propan-2-yl)phenyl]methyl}pentane-2,4-dione](/img/structure/B14360056.png)
![Dihexyl [(naphthalen-1-yl)methyl]phosphonate](/img/structure/B14360060.png)
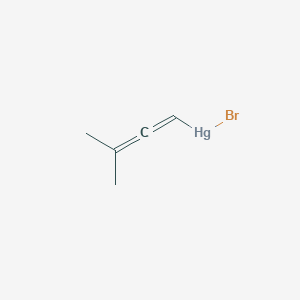
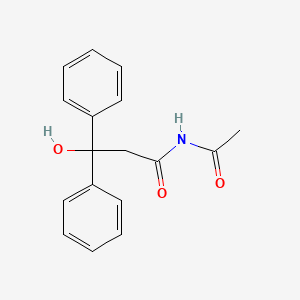
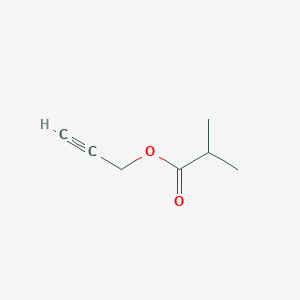

![1-[3-(Propane-2-sulfinyl)propoxy]-3-(trifluoromethyl)benzene](/img/structure/B14360078.png)
![4-{[2-(2-Methoxynaphthalen-1-yl)-1,3-thiazolidin-3-yl]methyl}pyridine](/img/structure/B14360079.png)
![(2-{4-[(E)-(2,4-Dicyano-5-phenylthiophen-3-yl)diazenyl]phenyl}ethyl)cyanamide](/img/structure/B14360092.png)
![1,1'-Methylenebis[3-(methoxymethyl)-2-methylbenzene]](/img/structure/B14360094.png)
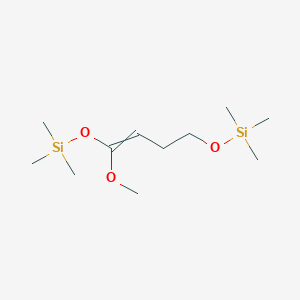
![1,5-Bis(cyclohexylsulfanyl)-2,4-bis[(cyclohexylsulfanyl)methyl]pentan-3-one](/img/structure/B14360109.png)
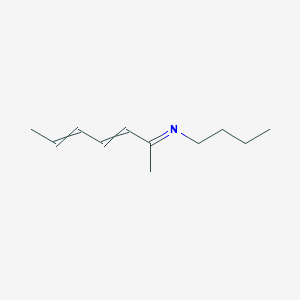
![4-Methoxyphenyl 4-[(7-bromoheptanoyl)oxy]benzoate](/img/structure/B14360119.png)
